molecular formula C9H17Cl2NO2 B1441771 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride CAS No. 1219956-78-1

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Cat. No. B1441771
M. Wt: 242.14 g/mol
InChI Key: QXYGCARBGLSSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride consists of 9 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Pharmacological Applications of Piperidine Derivatives

Piperidine derivatives, such as donepezil and tizanidine, have significant pharmacological importance. Donepezil, a piperidine-based acetylcholinesterase inhibitor, is widely recognized for its therapeutic efficacy in Alzheimer's disease by enhancing cholinergic function. It demonstrates benefits in cognition and global function in patients with Alzheimer's, suggesting potential cognitive enhancement applications for related compounds (Román & Rogers, 2004). Tizanidine, another piperidine derivative, acts as an alpha2-adrenergic receptor agonist and is utilized for muscle spasticity and certain pain syndromes, indicating the muscle relaxant and analgesic potential of piperidine compounds (Malanga, Reiter, & Garay, 2008).

Chemical and Environmental Research on Chloroacetate Compounds

Chloroacetate compounds have been studied for their environmental impact and chemical reactivity. The metabolism and toxicology of chlorinated ethylenes, for instance, provide insight into the biotransformation pathways of chloroacetate derivatives, which could inform safety and environmental risk assessments of related chemicals (Leibman & Ortiz, 1977). Additionally, the dichloroacetate dilemma discusses the balance between environmental hazards and therapeutic potentials, highlighting the importance of understanding the biological effects and environmental fate of chloroacetate derivatives (Stacpoole, 2010).

Synthetic and Medicinal Chemistry Applications

The synthesis of cyclic compounds containing aminobenzenesulfonamide exemplifies the versatility of incorporating nitrogen-containing and chlorinated groups into complex molecules for pharmaceutical applications. This research underscores the potential for developing functional molecules and pharmaceuticals based on structural motifs similar to 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride (Kaneda, 2020).

properties

IUPAC Name

2-piperidin-2-ylethyl 2-chloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2.ClH/c10-7-9(12)13-6-4-8-3-1-2-5-11-8;/h8,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYGCARBGLSSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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